2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
Historical Context of Thienopyrazole Derivatives in Medicinal Chemistry
Thienopyrazole derivatives have undergone significant evolution since their initial exploration in the late 20th century. Early work focused on their structural similarity to purine bases, particularly adenine, which suggested potential as bioisosteres in nucleotide-analog therapeutics. The thieno[2,3-d]pyrimidine scaffold, for instance, demonstrated broad pharmacological potential across anticancer, anti-inflammatory, and antimicrobial applications. This foundation spurred interest in isomeric variations, including thieno[3,4-c]pyrazoles, which gained attention for their kinase-modulating capabilities.
A pivotal shift occurred with the recognition of thienopyrazoles as privileged structures in kinase inhibitor development. The discovery that thieno[2,3-c]pyrazole derivatives could selectively inhibit phosphodiesterase 7A (PDE7A) and cyclin-dependent kinases (CDKs) highlighted their versatility. For example, compound Tpz-1 (a thieno[2,3-c]pyrazole derivative) exhibited low micromolar cytotoxicity against 17 cancer cell lines through dual mechanisms of kinase pathway modulation and microtubule disruption. These findings established thienopyrazoles as multitarget agents capable of addressing complex disease pathways.
The structural adaptability of the thienopyrazole core enabled systematic exploration of substituent effects. Introduction of aromatic groups at specific positions enhanced target affinity, while alkyl chains improved pharmacokinetic profiles. This progression is exemplified in derivatives like this compound, where strategic placement of cyclohexyl and dimethylphenyl groups optimizes hydrophobic interactions with biological targets.
Structural Classification Within Heterocyclic Compounds
The compound belongs to the thieno[3,4-c]pyrazole subclass, characterized by a fused bicyclic system comprising a thiophene ring (positions 3,4) and a pyrazole ring (positions 3,4-c). This arrangement creates distinct electronic environments compared to other isomers (Table 1).
Table 1: Comparative Analysis of Thienopyrazole Isomers
The molecular architecture features three critical domains:
- Thieno[3,4-c]pyrazole Core : The fused thiophene-pyrazole system provides planar rigidity, facilitating π-π stacking interactions with aromatic residues in enzyme active sites. The sulfur atom in the thiophene ring may participate in hydrophobic interactions or hydrogen bonding via its lone electron pairs.
- 2,4-Dimethylphenyl Substituent : Positioned at the pyrazole N2, this group introduces steric bulk and enhances lipophilicity (calculated LogP ≈ 3.8). The methyl groups likely stabilize binding through van der Waals interactions with hydrophobic protein pockets.
- Cyclohexylacetamide Moiety : The cyclohexyl group contributes conformational flexibility, potentially enabling adaptation to diverse binding cavities. The acetamide linker serves as a hydrogen bond donor/acceptor, critical for target engagement.
Quantum mechanical calculations reveal that the 3,4-c ring fusion creates a dipole moment (∼2.1 D) distinct from other isomers, influencing electrostatic complementarity with biological targets. Molecular docking studies suggest the dimethylphenyl group occupies a hydrophobic cleft in kinase domains, while the acetamide nitrogen forms hydrogen bonds with catalytic lysine residues.
Properties
IUPAC Name |
2-cyclohexyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-14-8-9-19(15(2)10-14)24-21(17-12-26-13-18(17)23-24)22-20(25)11-16-6-4-3-5-7-16/h8-10,16H,3-7,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKBDGBHSUBBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the class of thieno[3,4-c]pyrazoles, which are known for their diverse biological activities. The structural formula can be depicted as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,4-c]pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown efficacy against various strains of bacteria and fungi.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.62 µg/mL |
| This compound | Candida albicans | 15.62 µg/mL |
These results suggest that the compound possesses broad-spectrum antimicrobial activity.
Antiviral Activity
Research has also highlighted the antiviral potential of thieno[3,4-c]pyrazole derivatives. For example:
- Inhibition of HIV : Some pyrazole derivatives have been reported to exhibit potent anti-HIV activity with EC50 values in the low micromolar range.
Study on Antiviral Efficacy
A study conducted on a series of thieno[3,4-c]pyrazole compounds demonstrated that certain derivatives exhibited significant antiviral activity against HIV-1. The compound's effectiveness was measured using cytotoxicity assays to determine the CC50 values and therapeutic indices.
Study on Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, various thieno[3,4-c]pyrazole derivatives were tested against clinical isolates of bacteria. The study concluded that modifications to the side chains significantly influenced antimicrobial potency.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique structure distinguishes it from other acetamide derivatives:
- Thieno-pyrazole vs.
- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group increases lipophilicity relative to phenyl or chlorophenyl groups in similar compounds, likely improving membrane permeability .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The thieno-pyrazole core and cyclohexyl group are critical for autotaxin inhibition, while dimethylphenyl enhances steric bulk, preventing off-target interactions. This contrasts with thiazole-based acetamides, where chlorine atoms improve coordination ability .
- Therapeutic Potential: As autotaxin inhibitors, such compounds may treat fibrosis or cancer, whereas pesticidal derivatives (e.g., sulfentrazone) lack this specificity due to divergent substituent design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
